![molecular formula C20H15BrN6O4S B11693162 (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[2-(2-bromo-4-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, que incluyen un grupo bromo-nitrofenil, un grupo metoxifenil y un grupo tiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-4-[2-(2-bromo-4-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona típicamente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación de la hidrazona: Esto involucra la reacción de 2-bromo-4-nitrobenzaldehído con hidrato de hidracina en condiciones ácidas para formar la hidrazona correspondiente.
Ciclización: La hidrazona se hace reaccionar con 4-(4-metoxifenil)-1,3-tiazol-2-amina en condiciones básicas para formar el anillo de pirazolona.
Condensación final: El intermedio se somete a una reacción de condensación para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación avanzadas, como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-4-[2-(2-bromo-4-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo bromo se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas.
Condensación: La porción de hidrazona puede participar en reacciones de condensación con aldehídos o cetonas para formar nuevos enlaces carbono-nitrógeno.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, paladio sobre carbón.
Sustitución: Aminas, tioles, base (por ejemplo, hidróxido de sodio).
Condensación: Aldehídos, cetonas, catalizadores ácidos o básicos.
Productos principales
Reducción: Formación del derivado amino correspondiente.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Condensación: Formación de nuevos derivados de hidrazona.
Aplicaciones Científicas De Investigación
Química medicinal: Este compuesto se puede utilizar como un andamio para el desarrollo de nuevos medicamentos, particularmente aquellos que se dirigen al cáncer o las enfermedades infecciosas.
Ciencia de materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Síntesis orgánica: Puede servir como intermediario en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-[2-(2-bromo-4-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona no está bien documentado. basado en su estructura, es probable que interactúe con objetivos biológicos como enzimas o receptores a través de enlaces de hidrógeno, interacciones hidrófobas y apilamiento π-π. Los grupos nitro y bromo también pueden desempeñar un papel en su reactividad y afinidad de unión.
Comparación Con Compuestos Similares
Compuestos similares
- N-(tert-Butil)-4′-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-[1,1′-bifenil]-2-sulfonamida
- Tiosulfato
- 2-Fluorodescloroquetamina
Unicidad
(4Z)-4-[2-(2-bromo-4-nitrofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H15BrN6O4S |
|---|---|
Peso molecular |
515.3 g/mol |
Nombre IUPAC |
4-[(2-bromo-4-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O4S/c1-11-18(24-23-16-8-5-13(27(29)30)9-15(16)21)19(28)26(25-11)20-22-17(10-32-20)12-3-6-14(31-2)7-4-12/h3-10,25H,1-2H3 |
Clave InChI |
NYLANVICEDSAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


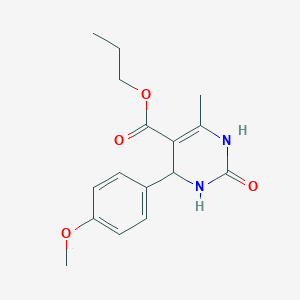
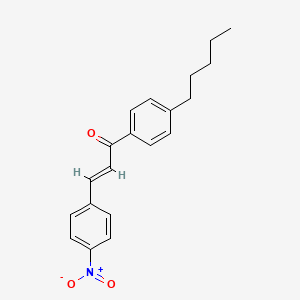
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)
![3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline](/img/structure/B11693093.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)
methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)
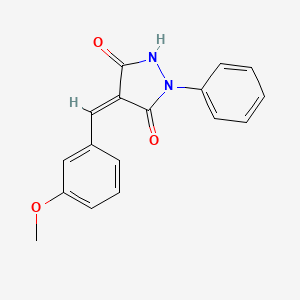
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
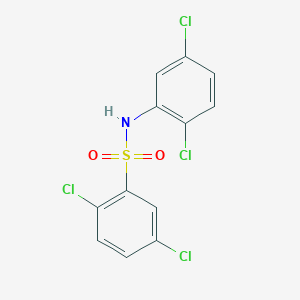
![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)
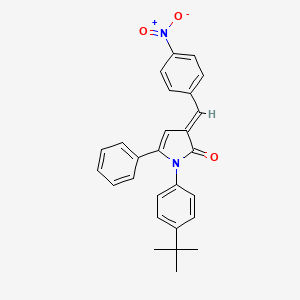
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)
